Nuclease Stability: PS vs. Phosphodiester
A fully-modified phosphorothioate (PS) backbone, as present in the target compound, provides a substantial and quantifiable increase in resistance to nuclease degradation compared to a natural phosphodiester (PO) backbone. The target compound is expected to exhibit stability characteristics consistent with its class. Data from a study on a similar length PS-oligo (ISIS 2105) revealed that while PO oligos are rapidly degraded in cellular assays, PS oligos demonstrate significantly prolonged stability, with a measured half-life of approximately 19 hours in HeLa cell nuclear extract, though this can vary with assay conditions [1].
| Evidence Dimension | Nuclease stability |
|---|---|
| Target Compound Data | Expected class-level stability, reference compound (ISIS 2105) half-life: ~19 hours |
| Comparator Or Baseline | Unmodified Phosphodiester (PO) Oligonucleotide |
| Quantified Difference | PS backbone extends half-life from minutes to several hours; PO oligos are typically undetectable after 70 minutes of incubation [2]. |
| Conditions | In vitro, HeLa cell nuclear extract |
Why This Matters
This data justifies the use of a fully-modified PS-ODN as a stable 'baseline' control when assessing the incremental stability gains of newer, more complex (and costly) ASO chemistries.
- [1] Crooke, S. T., & Bennett, C. F. (1996). In vitro pharmacokinetics of phosphorothioate antisense oligonucleotides. Journal of Pharmacology and Experimental Therapeutics, 277(2), 923-937. View Source
- [2] Furdon, P. J., Dominski, Z., & Kole, R. (1989). RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds. Nucleic Acids Research, 17(22), 9193-9204. View Source
